molecular formula C11H17NO B2716998 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane CAS No. 1851143-13-9

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane

Número de catálogo B2716998
Número CAS: 1851143-13-9
Peso molecular: 179.263
Clave InChI: TYFMMNHPDYUHBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is a chemical compound with the CAS Number: 1851143-13-9 . It has a molecular weight of 179.26 .


Molecular Structure Analysis

The Inchi Code for “8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is 1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Aplicaciones Científicas De Investigación

Synthetic Approaches to Spiroaminals

Spiroaminals, including structures closely related to "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane," are significant due to their presence in natural or synthetic products with notable biological activities. Various synthetic strategies have been developed to construct these complex molecules, highlighting their potential applications in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Novel Synthetic Routes

Innovative synthetic methodologies have been employed to generate compounds with the spiroaminal framework, including "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane." One example is the Mn(III)-based oxidative synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a straightforward approach to these scaffolds Huynh, Nguyen, & Nishino, 2017.

Spirocyclic Compounds in Drug Discovery

The design and synthesis of thia/oxa-azaspiro[3.4]octanes, which share a conceptual similarity with "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane," aim to create novel, multifunctional modules for drug discovery. These efforts emphasize the role of spirocyclic compounds as versatile scaffolds in the development of new therapeutic agents Li, Rogers-Evans, & Carreira, 2013.

Characterization of Muscarinic Receptor Agonists

Compounds structurally related to "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane" have been characterized for their agonistic activity at muscarinic receptors, contributing to our understanding of their potential therapeutic applications. Studies like these offer insights into the pharmacological profiles and mechanisms underlying the cognitive-enhancing effects of spirocyclic compounds Wanibuchi et al., 1994.

Safety and Hazards

The safety information for “8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is available in its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards of the compound, as well as guidelines for its safe handling and storage.

Propiedades

IUPAC Name

8-but-3-ynyl-5-oxa-8-azaspiro[2.6]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMMNHPDYUHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOCC2(C1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1851143-13-9
Record name 8-(but-3-yn-1-yl)-5-oxa-8-azaspiro[2.6]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.